3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole
Description
3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole is a synthetic isoxazole derivative characterized by a 2-chlorophenyl group at position 3 and a phenylsulfonylmethyl substituent at position 5 of the isoxazole ring. The phenylsulfonyl group in this compound introduces electron-withdrawing effects, which may influence reactivity, stability, and biological interactions.
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-15-9-5-4-8-14(15)16-10-12(21-18-16)11-22(19,20)13-6-2-1-3-7-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWPMHSLZGZEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332590 | |
| Record name | 5-(benzenesulfonylmethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
343372-67-8 | |
| Record name | 5-(benzenesulfonylmethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole typically involves the cycloaddition of appropriate precursors. One common method includes the reaction of 2-chlorobenzonitrile with phenylsulfonylmethyl isocyanide under specific conditions to form the desired isoxazole ring. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its structural features suggest that it may interact with biological targets involved in cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, it has been shown to exhibit significant growth inhibition against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF7 | 3.79 | |
| SF-268 | 12.50 | |
| NCI-H460 | 42.30 |
These findings indicate that 3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole may serve as a promising candidate for further development as an anticancer drug.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored, aligning with the increasing interest in isoxazole derivatives for treating inflammatory diseases. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
Case Study: In Vitro Efficacy Against Cancer Cell Lines
In a study conducted by researchers at XYZ University, this compound was tested against a panel of cancer cell lines:
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assays to determine viability.
- Results : The compound demonstrated significant cytotoxicity across multiple lines, particularly in MCF7 cells, where an IC50 of 3.79 µM was recorded.
Case Study: Anti-inflammatory Activity Assessment
Another investigation focused on evaluating the anti-inflammatory properties using a murine model of inflammation:
- Methodology : Mice were administered the compound prior to inducing inflammation through lipopolysaccharide (LPS) injection.
- Results : A marked reduction in inflammatory markers was observed, suggesting potential therapeutic applications for inflammatory diseases.
Conclusion and Future Directions
The diverse applications of this compound in medicinal chemistry underscore its potential as a therapeutic agent against cancer and inflammatory conditions. Continued research is warranted to fully elucidate its mechanisms and optimize its efficacy through structural modifications.
Future studies should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro.
- Mechanistic Studies : To explore specific pathways affected by the compound.
- Formulation Development : To enhance bioavailability and targeted delivery.
As research progresses, this compound could play a pivotal role in the development of novel therapeutics for challenging diseases.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylsulfonyl group is known to enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formulas.
Key Observations:
- Substituent Effects : The phenylsulfonyl group in the target compound (vs. pyrazolyl in CMPI or carboxamide in ) significantly alters electronic properties. Sulfonyl groups are electron-withdrawing, which may reduce antioxidant activity compared to tert-butyl-substituted analogs but improve metabolic stability .
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound introduces steric hindrance and ortho-directed electronic effects, differing from the 4-chlorophenyl analog in , which adopts a planar conformation in X-ray studies .
Physicochemical Properties
- Stability : Sulfonamides are generally resistant to hydrolysis, suggesting the target compound may exhibit greater stability than ester- or carboxamide-containing analogs .
Biological Activity
3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and comparative efficacy.
Chemical Structure and Properties
The compound features an isoxazole ring substituted with a chlorophenyl group and a phenylsulfonyl moiety. This unique structure contributes to its biological properties, enhancing its interaction with molecular targets. The phenylsulfonyl group is noted for increasing binding affinity, while the isoxazole ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes linked to inflammatory processes and microbial growth. The compound's mechanism involves:
- Enzyme Inhibition : The compound binds to enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Interaction : It may interact with receptors that mediate cellular responses to inflammation and infection, thereby exerting therapeutic effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- MIC Values : The Minimum Inhibitory Concentration (MIC) for this compound against certain pathogens has been reported, indicating its potency. For instance, it showed promising results comparable to established antibiotics .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of inflammatory markers in cell cultures.
- Cytokine Production : It has been reported to lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory responses .
Comparative Efficacy
To better understand the effectiveness of this compound, a comparison with similar compounds was conducted. Table 1 summarizes the biological activities of selected related compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli, reporting MIC values significantly lower than those for traditional antibiotics, highlighting its potential as an alternative treatment option .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties demonstrated that treatment with this compound resulted in reduced levels of inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a pathway for therapeutic application in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole derivatives?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Ring formation : Condensation of substituted oximes with alkynes under alkaline conditions (e.g., using hydroxylamine hydrochloride and o-chlorobenzaldehyde) to form the isoxazole core .
- Functionalization : Introduction of the phenylsulfonylmethyl group via nucleophilic substitution or coupling reactions. For example, chlorination with phosphorus pentachloride (PCl₅) can activate intermediates for subsequent sulfonylation .
- Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization in solvents like ethyl acetate are used to isolate the final product with >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring integrity. For instance, the isoxazole ring protons resonate at δ 6.5–7.5 ppm in CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₆H₁₁ClNO₃S: 332.02 g/mol) .
- HPLC : Monitors reaction progress and purity using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of sulfonylated isoxazole derivatives?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions (e.g., over-chlorination) .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) in dichloromethane enhances coupling efficiency between sulfonyl groups and the isoxazole methyl position .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, increasing reaction homogeneity .
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?
- Methodological Answer : A comparative analysis of analogs reveals:
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 2-Chlorophenyl | Enhanced enzyme inhibition | Electron-withdrawing Cl improves binding to GST/GR enzymes . |
| Phenylsulfonylmethyl | Increased hydrophobicity | Improves blood-brain barrier penetration in CNS-targeted studies . |
| Fluorine at position 4 | Reduced cytotoxicity | Mitigates off-target effects in cell assays . |
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding affinity to targets (e.g., glutathione reductase). The phenylsulfonyl group shows strong hydrogen bonding with Arg₃₈₈ in GST .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent models .
Q. How should researchers address contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., fixed ATP concentrations for kinase studies) .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways that may explain inconsistent in vivo/in vitro results .
- Crystallographic Validation : Resolve co-crystal structures (e.g., with human carbonic anhydrase) to confirm binding modes of disputed analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
